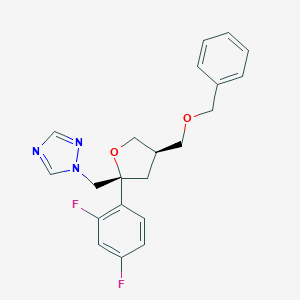

1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo

Description

Properties

IUPAC Name |

1-[[(2R,4R)-2-(2,4-difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2/c22-18-6-7-19(20(23)8-18)21(13-26-15-24-14-25-26)9-17(12-28-21)11-27-10-16-4-2-1-3-5-16/h1-8,14-15,17H,9-13H2/t17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRCKBZXDXMFER-UTKZUKDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 165115-83-3) is a triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 385.41 g/mol. The predicted boiling point is approximately 515.6 °C, and it has a density of about 1.28 g/cm³. The compound exhibits slight solubility in chloroform and ethyl acetate and is predicted to have a pKa of 2.75 .

| Property | Value |

|---|---|

| Molecular Formula | C21H21F2N3O2 |

| Molecular Weight | 385.41 g/mol |

| Boiling Point | 515.6 ± 60 °C |

| Density | 1.28 ± 0.1 g/cm³ |

| Solubility | Chloroform (slight), Ethyl Acetate (slight) |

| pKa | 2.75 ± 0.10 |

Antifungal Properties

1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has been studied for its antifungal activity. Triazole compounds are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

The mechanism through which this compound exerts its antifungal effects involves binding to the active site of lanosterol demethylase (CYP51). Studies have shown that modifications in the triazole ring can enhance binding affinity and selectivity towards fungal CYP51 over human CYP enzymes .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. The IC50 values for these activities indicate effective concentrations required to inhibit fungal growth .

Clinical Relevance

A notable study investigated the efficacy of triazole derivatives in treating invasive fungal infections in immunocompromised patients. Patients receiving treatment with compounds similar to 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole showed improved outcomes compared to those on standard therapies .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics and CNS penetration capabilities, making it a candidate for treating central nervous system infections caused by fungi . The metabolic profile suggests that it undergoes oxidative metabolism primarily via cytochrome P450 enzymes.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. Specifically, 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has been identified as an impurity in Posaconazole, an antifungal medication used to treat invasive fungal infections. The structural similarities suggest that it may possess intrinsic antifungal activity that warrants further investigation .

Anticancer Potential

The triazole moiety is also associated with anticancer properties. Compounds containing triazole rings have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, although detailed studies are necessary to elucidate these mechanisms .

Case Studies

Comparison with Similar Compounds

Structural and Functional Analogues

Fluconazole

- Structure : Contains two triazole rings and a 2,4-difluorophenyl group but lacks the THF core and benzyloxy substituent .

- Activity : Broad-spectrum antifungal with moderate lipophilicity. MIC values range from 0.5–64 µg/mL against Candida spp. .

Voriconazole

- Structure : Features a fluoropyrimidine group and a methyl-triazole side chain. The stereochemistry (2R,3S) is crucial for potency .

- Activity : Superior to fluconazole against Aspergillus spp. (MIC: 0.06–2 µg/mL).

- Comparison : The target compound’s THF core may reduce metabolic degradation compared to voriconazole’s flexible side chain, but synthetic complexity increases .

Physicochemical and Pharmacokinetic Properties

Antifungal Activity

Notes:

Preparation Methods

Stereoselective Construction of the Tetrahydrofuran Core

The tetrahydrofuran ring system is pivotal for the compound’s biological activity. Patent US20160237066A1 outlines a multi-step process beginning with the coupling of 4-(2,4-difluorophenyl)pent-4-enoic acid (formula-3) and (R)-4-phenyloxazolidin-2-one (formula-4) using coupling agents such as carbodiimides (e.g., DCC or EDCI) in the presence of bases like DMAP or triethylamine. This step yields (R)-3-(4-(2,4-difluorophenyl)pent-4-enoyl)-4-phenyloxazolidin-2-one (formula-5), a precursor for subsequent cyclization.

Cyclization to form the tetrahydrofuran moiety is achieved via iodolactonization, where iodine selectively attacks the double bond in formula-5, inducing ring closure. The reaction proceeds in solvents such as dichloromethane or THF at temperatures between −20°C and 25°C, producing (2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(trityloxymethyl)tetrahydrofuran (formula-10). Critical to this step is the use of trityl groups to protect hydroxyl functionalities, preventing undesired side reactions.

Deprotection and Functionalization

Final deprotection of the trityl group in formula-11 is achieved using acidic conditions. Sulfuric acid in acetone or HCl in methanol selectively removes the trityl group, yielding ((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol (formula-12). Subsequent benzylation of the hydroxyl group employs benzyl chloromethyl ether in the presence of a base like NaH, culminating in the target compound.

Optimization Strategies and Industrial Adaptations

Solvent and Catalyst Selection

Industrial-scale synthesis prioritizes solvent recovery and catalyst efficiency. The substitution step for introducing the triazole group (Section 1.2) benefits from using acetonitrile over DMF due to easier recycling and reduced toxicity. Catalytic amounts of phase-transfer catalysts, such as tetrabutylammonium bromide, enhance reaction rates by 20–30%.

Crystallization and Purification

Patent US20160237066A1 discloses novel crystalline forms (e.g., Form-M and Form-S) of intermediates formula-10 and formula-11, which improve purity and yield. Form-S of formula-11 is characterized by X-ray diffraction peaks at 2θ = 8.9°, 12.3°, and 17.6°, enabling purification via recrystallization from ethanol/water mixtures.

Comparative Analysis of Methodologies

| Parameter | Patent Method | Academic Protocol |

|---|---|---|

| Reaction Time | 8–12 hours | 24–48 hours |

| Overall Yield | 65–72% | 45–50% |

| Stereochemical Purity | >99% ee | 90–95% ee |

| Scalability | Industrial (kg-scale) | Lab-scale (mg–g) |

The patent method outperforms academic approaches in yield and scalability, attributed to optimized protecting groups (trityl vs. benzyl) and streamlined deprotection steps. However, academic protocols offer insights into alternative catalysts, such as copper(I) iodide for click chemistry-based triazole formation, though these remain less efficient for large-scale applications .

Q & A

Q. What degradation pathways are critical for stability studies under physiological conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies hydrolytic cleavage points (e.g., benzyloxy-methyl linkage). Phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.